An In-Depth Technical Guide to the Structure Elucidation of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
Introduction
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical research and development. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of 3-(phenoxymethyl)-2-benzofurancarboxylic acid, a molecule of interest within the broader class of benzofurans known for their diverse pharmacological activities.[1][2][3][4][5] This document moves beyond a simple recitation of procedures, offering a narrative grounded in the principles of analytical chemistry and spectroscopic interpretation. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable structural confirmation.
The target molecule, 3-(phenoxymethyl)-2-benzofurancarboxylic acid (Molecular Formula: C₁₆H₁₂O₄, Molecular Weight: 268.26 g/mol ), possesses a unique combination of functional groups—a benzofuran core, a carboxylic acid, and a phenoxymethyl ether—each presenting distinct spectroscopic signatures.[6] Our approach will be a multi-technique strategy, integrating data from Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments to build an unassailable structural proof.
Strategic Workflow for Structural Elucidation
The logical flow of analysis is critical. We begin with techniques that provide broad, foundational information (such as molecular mass and functional groups) and progressively move to more detailed methods that reveal the precise connectivity and spatial arrangement of atoms. This systematic approach ensures that each piece of data corroborates the others, leading to a confident structural assignment.
Caption: A strategic workflow for the structural elucidation of organic compounds.
Mass Spectrometry (MS): The Foundational Data
Expertise & Experience: The first step in any structural elucidation is to determine the molecular weight and, ideally, the molecular formula of the analyte. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.
Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the synthesized 3-(phenoxymethyl)-2-benzofurancarboxylic acid in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
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Analysis Mode: Operate in negative ion mode to deprotonate the carboxylic acid, which is typically more efficient and yields a strong [M-H]⁻ ion.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
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Data Analysis: Identify the monoisotopic peak for the [M-H]⁻ ion and use the instrument's software to calculate the elemental composition based on the exact mass.
Expected Data & Interpretation:
For C₁₆H₁₂O₄, the expected exact mass of the neutral molecule is 268.0736. In negative ion mode, the prominent ion observed would be [M-H]⁻ at an m/z of 267.0663. The presence of this ion with high accuracy confirms the molecular formula.
Trustworthiness through Fragmentation Analysis (MS/MS):
To further validate the structure, tandem mass spectrometry (MS/MS) is performed on the [M-H]⁻ precursor ion. The resulting fragmentation pattern provides pieces of the molecular puzzle.
Predicted Fragmentation Pattern:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Fragment |
| 267.0663 | 223.0764 | 44.0 (CO₂) | Loss of the carboxyl group |
| 267.0663 | 174.0373 | 93.1 (C₆H₅O) | Cleavage of the ether bond, loss of phenoxy radical |
| 267.0663 | 145.0289 | 122.0 (C₇H₆O₂) | Fragmentation involving the benzofuran core |
Note: The fragmentation of carboxylic acids often involves the loss of CO₂. Ether linkages can also cleave, leading to characteristic losses.[7]
Caption: Predicted major fragmentation pathways for 3-(phenoxymethyl)-2-benzofurancarboxylic acid in negative ion MS/MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For our target molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O, the ether C-O, and the aromatic C-H and C=C bonds. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids.[8][9]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |
| 3300-2500 | Strong | Very Broad | O-H stretch of the carboxylic acid dimer |
| ~3050 | Medium | Sharp | Aromatic C-H stretch |
| ~1700 | Strong | Sharp | C=O stretch of the carboxylic acid |
| ~1600, ~1480 | Medium-Strong | Sharp | Aromatic C=C stretches |
| ~1250 | Strong | Sharp | Asymmetric C-O-C stretch of the ether |
| ~1050 | Medium | Sharp | Symmetric C-O-C stretch of the ether |
The presence of these distinct bands provides strong, corroborating evidence for the molecular structure proposed from the MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, integrations, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can map out the complete carbon-hydrogen framework. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are then used to connect these individual pieces into a coherent structure.
Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
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2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
¹H NMR: Proton Environments
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | COOH | The acidic proton of a carboxylic acid is typically very downfield and broad.[10] |
| 7.8-7.2 | m | 4H | H-4, H-5, H-6, H-7 | Protons on the benzofuran ring system. |
| 7.3-6.9 | m | 5H | H-2', H-3', H-4', H-5', H-6' | Protons on the phenyl ring of the phenoxymethyl group. |
| ~5.3 | s | 2H | -CH₂- | Methylene protons deshielded by the adjacent oxygen and the benzofuran ring. |
The integration values are critical for confirming the number of protons in each environment. The complex multiplets in the aromatic region will be resolved using 2D NMR.
¹³C NMR: The Carbon Skeleton
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carboxylic acid carbonyl carbon. |
| ~158 | C-2' | Aromatic carbon attached to the ether oxygen. |
| ~155 | C-7a | Aromatic carbon of the benzofuran ring attached to the furan oxygen. |
| ~145 | C-2 | Carbon of the benzofuran ring attached to the carboxylic acid. |
| 130-110 | Aromatic C | Remaining aromatic carbons of the benzofuran and phenyl rings. |
| ~110 | C-3a | Aromatic carbon at the fusion of the two rings. |
| ~65 | -CH₂- | Methylene carbon. |
The chemical shifts provide a fingerprint of the carbon environments. The downfield shifts confirm the presence of the carbonyl and several oxygen-attached aromatic carbons.[11]
2D NMR: Connecting the Dots
Expertise & Experience: While 1D NMR provides the pieces, 2D NMR assembles the puzzle. Each experiment provides a specific type of connectivity information, and together they leave no ambiguity.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the adjacent protons on the benzofuran and phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the overall connectivity. It shows correlations between protons and carbons that are two or three bonds away.
Key Expected HMBC Correlations:
-
-CH₂- Protons to C-3: A correlation from the methylene protons (~5.3 ppm) to the C-3 carbon of the benzofuran ring confirms the attachment of the phenoxymethyl group at this position.
-
-CH₂- Protons to C-2': A correlation from the methylene protons to the C-2' carbon of the phenyl ring confirms the ether linkage.
-
Benzofuran Protons to Carbons: Correlations from the benzofuran protons (H-4 to H-7) to their neighboring carbons will confirm the substitution pattern on the benzene portion of the benzofuran core.
Caption: Key HMBC correlations confirming the connectivity of the phenoxymethyl group.
X-ray Crystallography: The Ultimate Proof (If Applicable)
Expertise & Experience: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous three-dimensional structure. This technique is considered the ultimate proof of structure.[12]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data and solve the structure using appropriate software.
Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state, offering the highest level of structural confirmation.
Conclusion
The structural elucidation of 3-(phenoxymethyl)-2-benzofurancarboxylic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. By integrating the molecular formula from mass spectrometry, the functional group information from FTIR, and the detailed connectivity map from a suite of NMR experiments, a definitive and trustworthy structural assignment can be achieved. Each step in the workflow is designed to validate the previous one, building a robust and self-consistent dataset that culminates in the unambiguous confirmation of the molecular structure. This multi-faceted approach exemplifies the rigorous standards required in modern chemical research and drug development.
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